molecular formula C14H16N4O2 B2953911 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1211297-51-6

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2953911
CAS No.: 1211297-51-6
M. Wt: 272.308
InChI Key: XXARZTUVEPDHPI-UHFFFAOYSA-N
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Description

2-(6-Oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a pyrimidinone-derived acetamide featuring a propyl substituent at the 4-position of the pyrimidinone ring and a pyridin-3-yl group linked via an acetamide bridge. The pyrimidinone core contributes to hydrogen-bonding interactions with enzyme active sites, while the propyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-4-11-7-14(20)18(10-16-11)9-13(19)17-12-5-3-6-15-8-12/h3,5-8,10H,2,4,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXARZTUVEPDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, a compound with the molecular formula C14H16N4O2, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes pyrimidine and pyridine moieties. Its molecular weight is approximately 272.30 g/mol. The presence of these heterocyclic rings suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC14H16N4O2
Molecular Weight272.30 g/mol
Melting PointNot determined
SolubilityModerate in organic solvents

Synthesis

The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of Pyrimidine Ring : Utilizing appropriate reagents to construct the pyrimidine framework.
  • Pyridine Attachment : Introducing the pyridine moiety through nucleophilic substitution reactions.
  • Acetamide Formation : Finalizing the structure by acylating the amine group with acetic anhydride or similar agents.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in inhibiting enzymes involved in disease processes. The biological activity of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been studied in various contexts:

The compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it could exhibit:

  • Inhibitory effects on kinases : This may relate to its potential anti-cancer properties.
  • Anti-inflammatory activity : Similar compounds have shown promise in reducing inflammation markers.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide may have similar properties.
  • Enzyme Inhibition : Research highlighted the inhibition of specific kinases by structurally related compounds, indicating a potential mechanism for therapeutic action against proliferative diseases .
  • Inflammatory Response Modulation : Investigations into related acetamides revealed their ability to modulate inflammatory responses, which could be relevant for treating chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Core Heterocycle Key Substituents Target Activity (IC₅₀ or Ki) Pharmacokinetic Notes
Target Compound Pyrimidinone (6-oxo) 4-propyl, pyridin-3-yl acetamide Not reported (inferred AChE) Moderate lipophilicity (propyl)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)ethyl]acetamide (9, ZINC08993868) Quinazoline (2,4-dioxo) 3-fluorophenyl ethyl, acetamide AChE inhibition (IC₅₀ ~5 µM) Enhanced metabolic stability (fluorine)
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (3, ZINC00220177) Pyridazinone Phenyl, phenethyl propanamide AChE inhibition (IC₅₀ ~10 µM) High lipophilicity (phenyl groups)
N-[2-(4-Hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide (10, ZINC96116182) Indole 4-hydroxyphenyl ethyl, isopropyl Not reported (probable AChE) Improved solubility (hydroxyl)

Key Observations

Core Heterocycle Influence: The pyrimidinone core in the target compound offers a balance between hydrogen-bonding capacity (via the 6-oxo group) and steric flexibility compared to rigid quinazoline (compound 9) or planar pyridazinone (compound 3) systems. This may allow broader target engagement . Quinazoline derivatives (e.g., compound 9) exhibit stronger AChE inhibition (IC₅₀ ~5 µM), likely due to additional π-π stacking from the fused benzene ring.

Pyridin-3-yl acetamide may enhance solubility compared to quinoline or indole-linked analogs (e.g., compound 10), though this requires experimental validation.

Pharmacokinetic Trade-offs: Fluorinated analogs (e.g., compound 9) demonstrate improved metabolic stability due to fluorine’s electron-withdrawing effects, whereas hydroxyl groups (compound 10) favor aqueous solubility.

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